molecular formula C17H25ClN2O2 B7680135 1-[4-[(3-Chloro-4-methylphenyl)methylamino]piperidin-1-yl]-3-methoxypropan-1-one

1-[4-[(3-Chloro-4-methylphenyl)methylamino]piperidin-1-yl]-3-methoxypropan-1-one

Cat. No. B7680135
M. Wt: 324.8 g/mol
InChI Key: XNABCDDBEFWSEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-[(3-Chloro-4-methylphenyl)methylamino]piperidin-1-yl]-3-methoxypropan-1-one is a synthetic compound that belongs to the class of piperidine derivatives. This compound has been studied extensively for its potential applications in scientific research.

Mechanism of Action

The mechanism of action of 1-[4-[(3-Chloro-4-methylphenyl)methylamino]piperidin-1-yl]-3-methoxypropan-1-one involves the inhibition of the dopamine transporter. This results in an increase in the concentration of dopamine in the synaptic cleft, which leads to increased dopamine signaling in the brain. This mechanism of action is similar to that of cocaine and other drugs of abuse.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-[4-[(3-Chloro-4-methylphenyl)methylamino]piperidin-1-yl]-3-methoxypropan-1-one have been studied extensively. This compound has been found to increase dopamine release and inhibit dopamine reuptake, which leads to increased dopamine signaling in the brain. This can result in a range of physiological and behavioral effects, including increased locomotor activity, reward-seeking behavior, and drug-seeking behavior.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-[4-[(3-Chloro-4-methylphenyl)methylamino]piperidin-1-yl]-3-methoxypropan-1-one in lab experiments is its high affinity for the dopamine transporter. This makes it useful for studying the dopamine system in the brain. However, one limitation of using this compound is its potential for abuse. Careful handling and storage are required to prevent misuse.

Future Directions

There are several future directions for research on 1-[4-[(3-Chloro-4-methylphenyl)methylamino]piperidin-1-yl]-3-methoxypropan-1-one. One area of research is the development of new compounds that target the dopamine system with greater specificity and fewer side effects. Another area of research is the use of this compound in the treatment of drug addiction and depression. Additionally, further studies are needed to better understand the biochemical and physiological effects of this compound and its potential applications in scientific research.

Synthesis Methods

The synthesis of 1-[4-[(3-Chloro-4-methylphenyl)methylamino]piperidin-1-yl]-3-methoxypropan-1-one involves the reaction of 3-chloro-4-methylbenzylamine with 1-(3-methoxypropyl)-4-piperidone. This reaction is carried out under specific conditions, and the resulting product is purified to obtain the desired compound.

Scientific Research Applications

1-[4-[(3-Chloro-4-methylphenyl)methylamino]piperidin-1-yl]-3-methoxypropan-1-one has been studied for its potential applications in scientific research. This compound has been found to have a high affinity for the dopamine transporter, which makes it useful for studying the dopamine system in the brain. It has also been studied for its potential use in the treatment of drug addiction and depression.

properties

IUPAC Name

1-[4-[(3-chloro-4-methylphenyl)methylamino]piperidin-1-yl]-3-methoxypropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25ClN2O2/c1-13-3-4-14(11-16(13)18)12-19-15-5-8-20(9-6-15)17(21)7-10-22-2/h3-4,11,15,19H,5-10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNABCDDBEFWSEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CNC2CCN(CC2)C(=O)CCOC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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